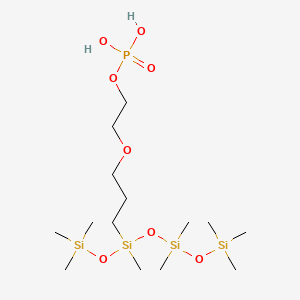

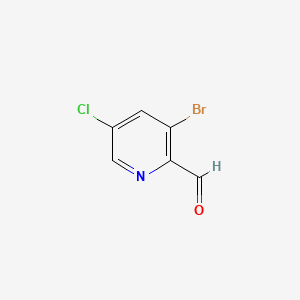

![molecular formula C14H12O4 B594512 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215206-61-3](/img/structure/B594512.png)

4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid” is a derivative of biphenyl, which is a type of organic compound that consists of two benzene rings connected by a single covalent bond . The compound has a hydroxy group (-OH) and a methoxy group (-OCH3) attached to the biphenyl structure . It is also related to 4’-Hydroxy-3’-methoxyacetophenone, which is used as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase .

Synthesis Analysis

The synthesis of similar compounds, such as 4-Hydroxy-3-methoxycinnamic acid, involves several steps . One approach involves the reaction of ferulic acid with thionyl chloride to obtain ferulic acid chloride, which is then reacted with hydrazine hydrate to obtain the ferulic acid hydrazide . The hydrazide is then condensed with various benzaldehydes to obtain the corresponding hydrazones .Molecular Structure Analysis

The molecular structure of the compound can be determined using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy . The compound has a molecular weight of 200.23 g/mol .Chemical Reactions Analysis

Biphenyl compounds undergo various chemical reactions, including Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point of a related compound, 4-Hydroxy-3-methoxycinnamic acid, is between 169-172 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Luminescent Properties

The compound 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid has been utilized in the synthesis of various luminescent materials. A notable application is in the development of 4,4′-bis[5-alkyl(aryl)benzoxazol-2-yl]-2-hydroxy-(alkoxy)biphenyls, derived from reactions with o-aminophenols. These compounds exhibit potential as luminescent dyes, characterized by their abnormally high Stokes shift when in a salt form, which is a measure of the difference between the positions of the band maxima of the absorption and emission spectra, a feature important for fluorescent materials (Olkhovik et al., 2006).

Chemical Basicity and Interactions

Research has also delved into the basicities of biphenyl carboxylic acids, including derivatives similar to 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. These studies, conducted spectrophotometrically, reveal insights into the Hammett correlation and the significant deviation observed with the 4'-methoxy group. This deviation is attributed to the conjugative interaction between the methoxy group and the carboxyl or carbonyl group, facilitated by protonation, highlighting the intricate electronic interactions within the molecule (Nadar & Kannan, 1984).

Biological Activity

Derivatives of biphenyl carboxylic acids, akin to 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, have been investigated for their biological activities. Notably, organotin(IV) complexes with related compounds have been synthesized and characterized, with some studies examining their antibacterial and antifungal properties. These studies provide a foundation for understanding the potential bioactive applications of these compounds in medical and environmental contexts (Ahmad et al., 2002).

Ion Transport and Membrane Studies

In the field of synthetic ionophores, compounds structurally related to 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid have been synthesized for their application as carriers for alkali metal ion transport through liquid membranes. These studies contribute to the understanding of how structural elements like ether oxygens and aromatic rings affect ion transport ability and selectivity, providing valuable insights for the development of more efficient ion transport systems (Yamaguchi et al., 1988).

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. For example, 4-Hydroxy-3-methoxycinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The future directions for research on “4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid” and related compounds could involve further exploration of their potential health benefits, as well as the development of new synthesis methods and the investigation of their mechanisms of action. The potential applications of these compounds in the treatment of various diseases, such as inflammatory and neurodegenerative diseases, hypertension, atherosclerosis, and others, could also be explored .

Eigenschaften

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8,15H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSQCDOAVLQBRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681811 |

Source

|

| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

1215206-61-3 |

Source

|

| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

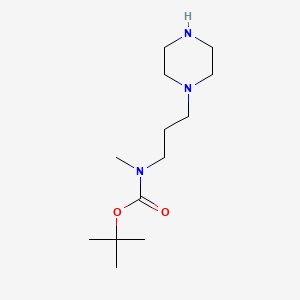

![1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride](/img/structure/B594443.png)

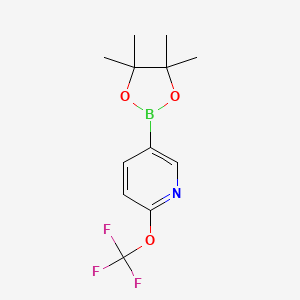

![Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B594444.png)

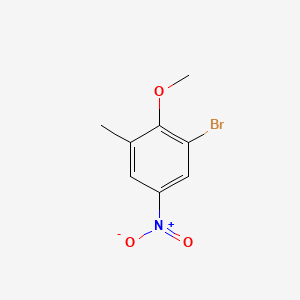

![Imidazo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B594446.png)